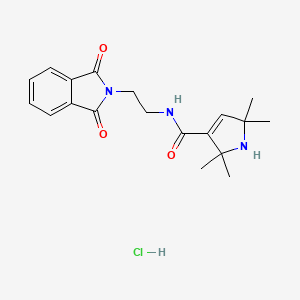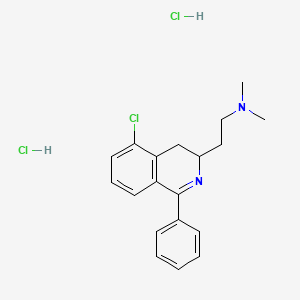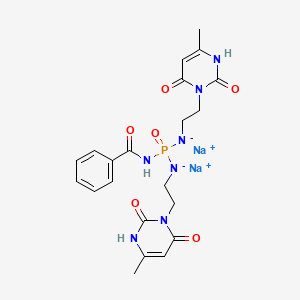
Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzamide and pyrimidinyl groups, which contribute to its diverse reactivity and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of Pyrimidinyl Intermediates: The initial step involves the synthesis of pyrimidinyl intermediates through the reaction of appropriate precursors under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediates are then coupled with benzamide derivatives in the presence of suitable catalysts and solvents.
Phosphinylation: The coupled product undergoes phosphinylation to introduce the phosphinyl group.
Final Conversion to Disodium Salt: The final step involves the conversion of the phosphinylated product to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, depending on the scale and demand.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinyl derivatives, while reduction may produce reduced benzamide compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It is used in assays to investigate enzyme activity and protein binding.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphinyl group plays a crucial role in these interactions, facilitating binding and reactivity.
相似化合物的比较
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups with varying functional groups.
Phosphinylated Compounds: Compounds with phosphinyl groups attached to different organic backbones.
Uniqueness
The uniqueness of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt lies in its combined structure of benzamide, pyrimidinyl, and phosphinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
84295-09-0 |
|---|---|
分子式 |
C21H24N7Na2O6P |
分子量 |
547.4 g/mol |
IUPAC 名称 |
disodium;[benzamido-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphoryl]-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |
InChI |
InChI=1S/C21H26N7O6P.2Na/c1-14-12-17(29)27(20(32)24-14)10-8-22-35(34,26-19(31)16-6-4-3-5-7-16)23-9-11-28-18(30)13-15(2)25-21(28)33;;/h3-7,12-13H,8-11H2,1-2H3,(H5,22,23,24,25,26,29,30,31,32,33,34);;/q;2*+1/p-2 |
InChI 键 |
HIDYIRNKSGAAAE-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=O)N(C(=O)N1)CC[N-]P(=O)(NC(=O)C2=CC=CC=C2)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



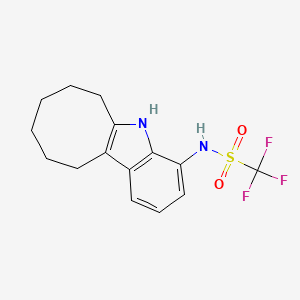
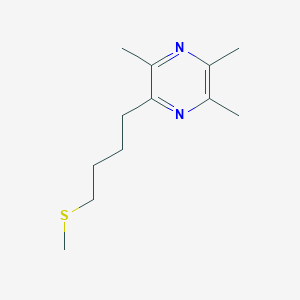

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
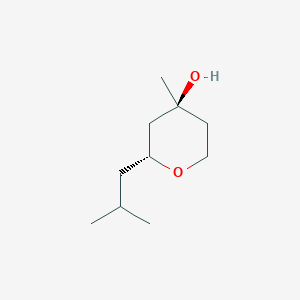
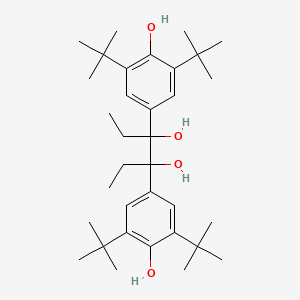
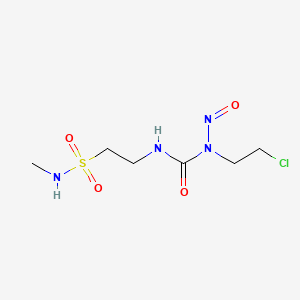

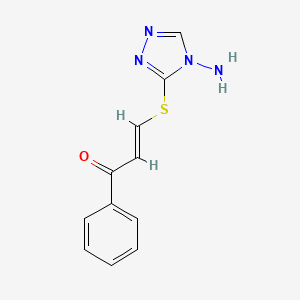
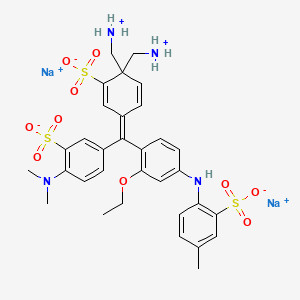
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
